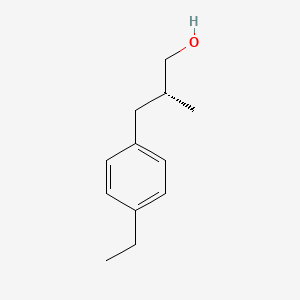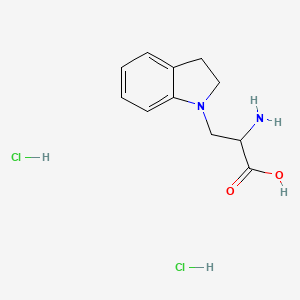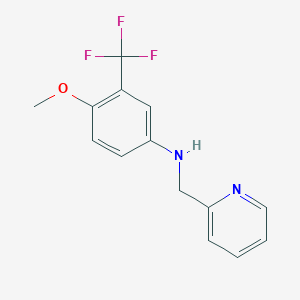![molecular formula C21H25NO5S B2553405 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327178-62-0](/img/structure/B2553405.png)
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of acrylate monomers with specific substituents, such as azobenzene groups with heterocyclic sulfonamide, is detailed in the first paper. These monomers are synthesized for the preparation of homopolymers and copolymers, which exhibit photochromic properties . Although the exact synthesis of the compound is not described, the methodologies for synthesizing acrylate monomers with complex side chains could be similar.
Molecular Structure Analysis
The molecular structure of acrylate compounds can significantly influence their properties. The presence of azobenzene groups in the side chains, as mentioned in the first paper, allows for photochromic behavior due to trans-cis isomerization . This suggests that the molecular structure of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, with its own unique substituents, would also play a crucial role in its chemical behavior and potential photochromic properties.
Chemical Reactions Analysis
The first paper discusses the photo-induced isomerization of azobenzene-containing polymers, which is a reversible process . This type of chemical reaction is significant for materials that respond to light stimuli. While the compound is not directly studied, it may also undergo similar photochemical reactions due to the presence of an aromatic amino substituent, which is structurally similar to azobenzene.
Physical and Chemical Properties Analysis
The physical properties of polymers derived from acrylate monomers, such as the change in refractive index upon illumination, are highlighted in the first paper . These properties are essential for applications in optoelectronics and smart materials. The second paper discusses the behavior of methylthioethyl acrylate in copolymerization and the properties of the resulting sulfonium polymers, such as their solubility and use as flocculants . These insights into the behavior of acrylate derivatives can help predict the physical and chemical properties of methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate.
Aplicaciones Científicas De Investigación
Photochromic Polymers
One significant application involves the synthesis of methylacrylate polymers with photochromic side chains. These materials exhibit photochromic properties, such as trans–cis isomerization, when exposed to both unpolarized and polarized light. This characteristic is particularly interesting for developing materials with adjustable optical properties, potentially useful in photonic devices and smart coatings (Ortyl, Janik, & Kucharski, 2002).
Thermal Stabilizers for Polymers
Another research avenue explores the use of related compounds as thermal stabilizers for polymers, particularly butadiene types, under oxygen-free atmospheres. The stabilizing mechanism involves polymer radical trapping by the acrylate group, followed by fast hydrogen transfer, leading to the formation of stable phenoxyl radicals, which are crucial for extending the lifespan of polymers used in various industries (Yachigo et al., 1988).
Polymerization and Block Copolymers Formation
In the context of polymerization , the compound has been studied for its role in the preparation of functional poly(acrylates and methacrylates) and the formation of block copolymers. For instance, the atom transfer radical polymerization (ATRP) of hydroxy and amino functional acrylates and methacrylates has shown high control over molecular weight and polydispersity, which is pivotal for creating materials with specific properties for targeted applications (Yin, Habicher, & Voit, 2005).
Bioconjugation Applications
Moreover, the chemical has been utilized in the bioconjugation of macroporous polymers, serving as a functional platform for protein immobilization. This application is significant for bioseparation technologies, where the selective attachment of biomolecules to solid supports is required. Such materials can be used in chromatography, biosensors, and other bioanalytical devices (Audouin et al., 2012).
Asymmetric Conjugate Addition
Additionally, the compound finds application in asymmetric synthesis , where it has been employed as a substrate in the asymmetric conjugate addition of aldehydes, facilitating the creation of chiral building blocks important in pharmaceutical synthesis and organic chemistry (Kano et al., 2012).
Propiedades
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-21(2,3)15-6-12-18(13-7-15)28(24,25)19(20(23)27-5)14-22-16-8-10-17(26-4)11-9-16/h6-14,22H,1-5H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAAGJUVPGABFV-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2553322.png)
![1-[(2-chlorobenzyl)oxy]-2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2553323.png)
![5-Methyl-2-pentanamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553324.png)
![4-chloro-N'-[(1E)-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}methylidene]benzohydrazide](/img/structure/B2553327.png)
![N-(3-chloro-4-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553328.png)

![3-[(2-Methylpropyl)amino]phenol](/img/structure/B2553330.png)

![6-Methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2553335.png)
![2-(2-Methoxyethyl)-5-[2-(4-methoxyphenyl)-2-oxoethoxy]isoquinolin-1-one](/img/structure/B2553337.png)
![4-Chloro-2-{[(1-cyanocyclohexyl)(methyl)carbamoyl]methoxy}benzamide](/img/structure/B2553339.png)
![1-methyl-3-octyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2553340.png)
![2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2553344.png)
